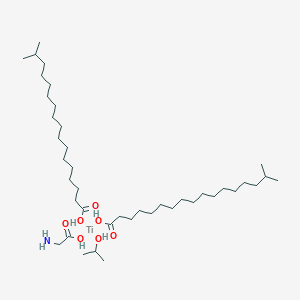
(Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium is a complex organometallic compound with the molecular formula C41H81NO7Ti. This compound is known for its unique structure, which includes glycinato, isooctadecanoato, and propan-2-olato ligands coordinated to a titanium center. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with glycine and isooctadecanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states using suitable reducing agents.
Substitution: Ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as toluene or dichloromethane under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium dioxide derivatives, while substitution reactions can produce a variety of titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its anticancer properties and ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of (Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form coordination complexes with biological molecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium include other titanium-based organometallic compounds such as:
- (Glycinato-N,O)bis(acetato-O)(propan-2-olato)titanium
- (Glycinato-N,O)bis(stearato-O)(propan-2-olato)titanium
- (Glycinato-N,O)bis(palmitato-O)(propan-2-olato)titanium.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of ligands, which imparts unique chemical properties and reactivity. The presence of isooctadecanoato ligands provides enhanced stability and solubility in organic solvents, making it particularly useful in various industrial applications.
Eigenschaften
CAS-Nummer |
68479-74-3 |
|---|---|
Molekularformel |
C41H85NO7Ti |
Molekulargewicht |
752.0 g/mol |
IUPAC-Name |
2-aminoacetic acid;16-methylheptadecanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/2C18H36O2.C3H8O.C2H5NO2.Ti/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3(2)4;3-1-2(4)5;/h2*17H,3-16H2,1-2H3,(H,19,20);3-4H,1-2H3;1,3H2,(H,4,5); |
InChI-Schlüssel |
VEUGRLFBJLIYGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)O.C(C(=O)O)N.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)

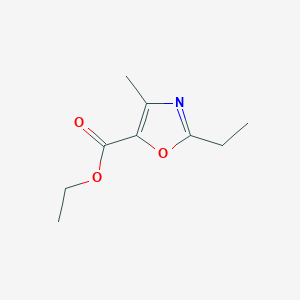
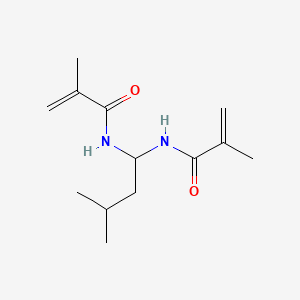


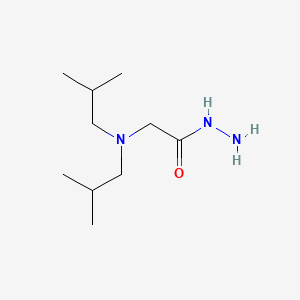
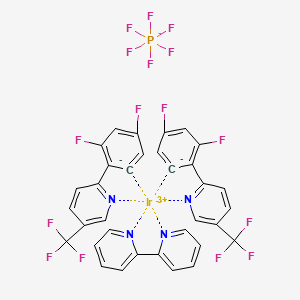
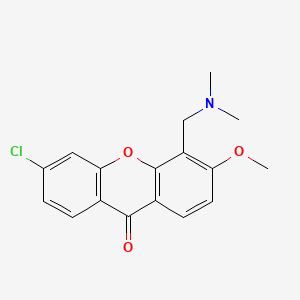
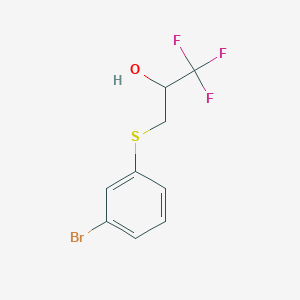
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

